Cas no 683787-70-4 (2-THIOPHENECARBOXYLIC ACID, 4-CHLORO-3-METHYL-, METHYL ESTER)
2-THIOPHENECARBOXYLIC ACID, 4-CHLORO-3-METHYL-, METHYL ESTER Chemical and Physical Properties
Names and Identifiers
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- 2-THIOPHENECARBOXYLIC ACID, 4-CHLORO-3-METHYL-, METHYL ESTER
- methyl4-chloro-3-methylthiophene-2-carboxylate
- EN300-6526823
- methyl 4-chloro-3-methylthiophene-2-carboxylate
- 683787-70-4
-
- Inchi: 1S/C7H7ClO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3
- InChI Key: BMHBBLPXPQZABB-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)SC=C(Cl)C=1C
Computed Properties
- Exact Mass: 189.9855283Da
- Monoisotopic Mass: 189.9855283Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 54.5Ų
2-THIOPHENECARBOXYLIC ACID, 4-CHLORO-3-METHYL-, METHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6526823-0.05g |
methyl 4-chloro-3-methylthiophene-2-carboxylate |
683787-70-4 | 95% | 0.05g |
$743.0 | 2023-05-29 | |
| Enamine | EN300-6526823-0.1g |
methyl 4-chloro-3-methylthiophene-2-carboxylate |
683787-70-4 | 95% | 0.1g |
$896.0 | 2023-05-29 | |
| Enamine | EN300-6526823-0.25g |
methyl 4-chloro-3-methylthiophene-2-carboxylate |
683787-70-4 | 95% | 0.25g |
$953.0 | 2023-05-29 | |
| 1PlusChem | 1P02886E-50mg |
methyl 4-chloro-3-methylthiophene-2-carboxylate |
683787-70-4 | 95% | 50mg |
$981.00 | 2024-04-22 | |
| 1PlusChem | 1P02886E-100mg |
methyl 4-chloro-3-methylthiophene-2-carboxylate |
683787-70-4 | 95% | 100mg |
$1170.00 | 2024-04-22 | |
| 1PlusChem | 1P02886E-250mg |
methyl 4-chloro-3-methylthiophene-2-carboxylate |
683787-70-4 | 95% | 250mg |
$1240.00 | 2023-12-16 |
2-THIOPHENECARBOXYLIC ACID, 4-CHLORO-3-METHYL-, METHYL ESTER Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-THIOPHENECARBOXYLIC ACID, 4-CHLORO-3-METHYL-, METHYL ESTER
Chemical Profile of 2-Thiophenecarboxylic Acid, 4-Chloro-3-Methyl-, Methyl Ester (CAS No. 683787-70-4)
The compound 2-Thiophenecarboxylic Acid, 4-Chloro-3-Methyl-, Methyl Ester, identified by its CAS number 683787-70-4, is a significant molecule in the realm of pharmaceutical and agrochemical research. This organosulfur derivative features a thiophene core substituted with a carboxylic acid methyl ester at the 2-position, a chloro group at the 4-position, and a methyl group at the 3-position. Its unique structural attributes make it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the potential of thiophene derivatives as pharmacophores due to their ability to interact with biological targets in diverse ways. The presence of both electrophilic and nucleophilic centers in this compound allows for versatile functionalization, enabling chemists to design molecules with tailored biological activities. Specifically, the 4-chloro substituent enhances electrophilicity, making it susceptible to nucleophilic attack, while the methyl ester group at the 2-position provides stability and modularity for further derivatization.
In the context of drug discovery, this compound has garnered attention for its structural similarity to known bioactive molecules. Thiophene-based scaffolds are prevalent in drugs targeting neurological disorders, infectious diseases, and cancer. For instance, derivatives of thiophene have been explored as kinase inhibitors and antiviral agents. The 4-chloro-3-methyl substitution pattern observed in 2-Thiophenecarboxylic Acid, 4-Chloro-3-Methyl-, Methyl Ester aligns with motifs found in molecules that exhibit potent pharmacological effects.
One particularly intriguing application of this compound is in the synthesis of enzyme inhibitors. The thiophene ring can serve as a scaffold for designing molecules that mimic or interfere with enzyme active sites. The chloro and methyl groups provide steric and electronic modifications that fine-tune binding interactions. For example, studies have demonstrated that thiophene derivatives can inhibit proteases and phosphodiesterases, which are critical enzymes in cellular signaling pathways. The methyl ester functionality further allows for hydrolysis to yield a free carboxylic acid, expanding its utility as a precursor for more complex derivatives.
Moreover, the compound’s relevance extends to agrochemical research. Thiophene derivatives are known for their herbicidal and fungicidal properties due to their ability to disrupt essential biological processes in plants and fungi. The structural features of 2-Thiophenecarboxylic Acid, 4-Chloro-3-Methyl-, Methyl Ester, particularly the electron-withdrawing nature of the chloro group and the electron-donating effect of the methyl group, contribute to its potential as a lead compound for developing novel crop protection agents.
Recent computational studies have also shed light on the molecular interactions of this compound with biological targets. Molecular docking simulations suggest that it can bind effectively to proteins involved in metabolic pathways relevant to inflammation and cancer. The flexibility provided by the thiophene ring allows for conformational adjustments that optimize binding affinity. Additionally, quantum mechanical calculations have been employed to predict its reactivity and stability under various conditions, aiding in synthetic planning.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors such as thiophene-2-carboxylic acid. Key steps include halogenation at the desired positions followed by esterification. Advances in catalytic methods have enabled more efficient and sustainable routes to produce this intermediate. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce the chloro substituent with high selectivity.
In conclusion, 2-Thiophenecarboxylic Acid, 4-Chloro-3-Methyl-, Methyl Ester (CAS No. 683787-70-4) is a multifaceted molecule with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse functionalization and interaction with biological targets, making it a valuable building block for drug discovery efforts. As research continues to uncover new therapeutic opportunities derived from thiophene derivatives, compounds like this are poised to play an increasingly important role in addressing global health challenges.
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